N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. This compound is characterized by the presence of a benzothiazole ring fused with an oxazole ring, along with difluoro substitutions, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminothiophenol with difluorobenzaldehyde to form the benzothiazole core. This intermediate is then subjected to cyclization with appropriate reagents to introduce the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Acts as an inhibitor of enzymes such as cytochrome P450, proteases, and kinases.
Receptor Modulation: Modulates G-protein coupled receptors, affecting cellular signaling pathways.
Anti-inflammatory Effects: Inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide stands out due to its unique combination of benzothiazole and oxazole rings, along with difluoro substitutions. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F2N3O2S/c12-5-3-6(13)9-8(4-5)19-11(15-9)16-10(17)7-1-2-14-18-7/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFDMPLPSMHWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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